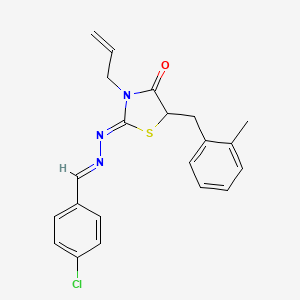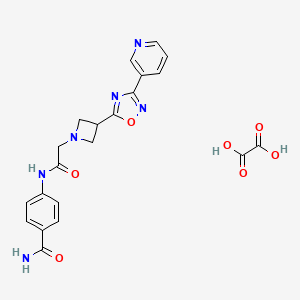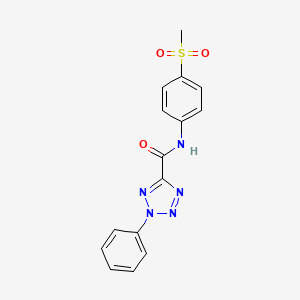
N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as sulfonamides, which are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of a molecular additive 2-(4-(methylsulfonyl)phenyl)ethylamine, which reduces defect-mediated non-radiative recombination in perovskite films and suppresses interfacial luminescence quenching in the devices .科学的研究の応用
Aldose Reductase Inhibition and Antioxidant Activity
N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide and its derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. This research aligns with efforts to address long-term diabetic complications. While some tetrazole, methylsulfonylamine, and isoxazolidin-3-one phenylsulfonamide derivatives did not exhibit significant ARI activity, the focus has been on exploring bioisosteric replacements and enhancing the antioxidant potential of these compounds. This work underscores the compound's relevance in managing diabetic complications through enzymatic inhibition and oxidative stress mitigation (P. Alexiou, V. Demopoulos, 2010).
Synthesis and Utility in Organic Synthesis
The compound has also been utilized in organic synthesis processes. For example, it serves as a precursor in the synthesis of dihydropyrazole and its subsequent use in preparing 3,3-diarylacrylonitrile. This work demonstrates the compound's versatility in organic chemistry, offering efficient pathways for synthesizing complex structures, which could have implications in material science, pharmaceuticals, and more (Yuanxun Zhu, S. Wen, Guangwei Yin, D. Hong, P. Lu, Yanguang Wang, 2011).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have provided insights into the compound's interaction with biological targets, such as cyclooxygenase enzymes. Although some studies have shown that derivatives of this compound do not inhibit cyclooxygenase-1 or -2 enzymes significantly, these investigations contribute to our understanding of molecular interactions and the search for new therapeutic agents. The detailed analysis of molecular structure through X-ray crystallography and docking studies enhances the comprehension of structure-activity relationships (B. Al-Hourani, M. El‐Barghouthi, W. Al-Awaida, R. McDonald, I. Fattash, Fatima El Soubani, K. Matalka, F. Wuest, 2020).
Structural and Functional Characterization
Further investigations into the compound's structural and functional characteristics have been performed, including X-ray crystallography to determine the molecular structure and docking studies to explore interactions within biological systems. These studies are crucial for the development of new therapeutic agents, offering a foundation for the design of molecules with improved efficacy and selectivity (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).
Safety and Hazards
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-24(22,23)13-9-7-11(8-10-13)16-15(21)14-17-19-20(18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCQVHSUQPRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


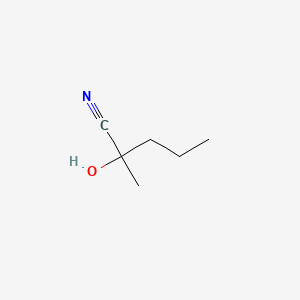
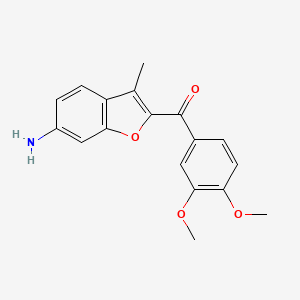
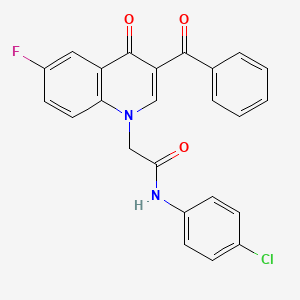

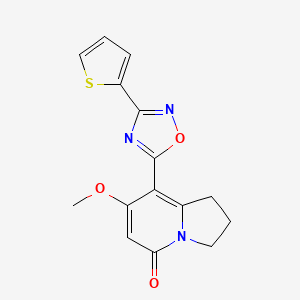
![2-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602543.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2602544.png)
![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)
